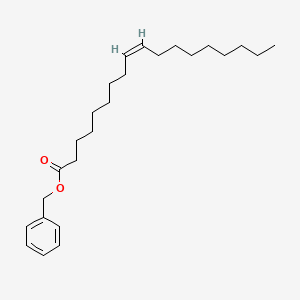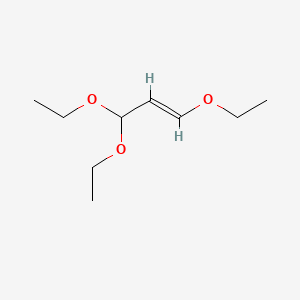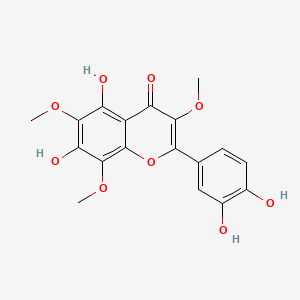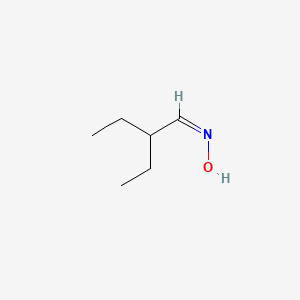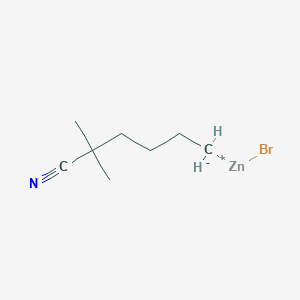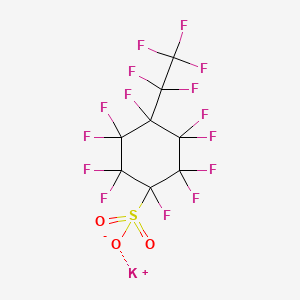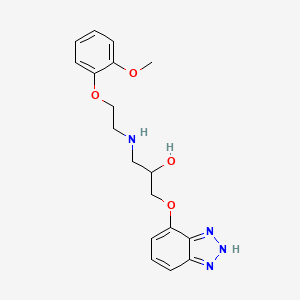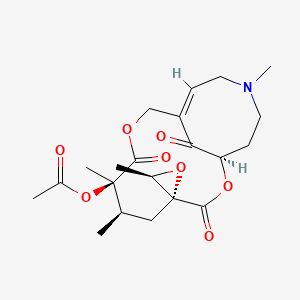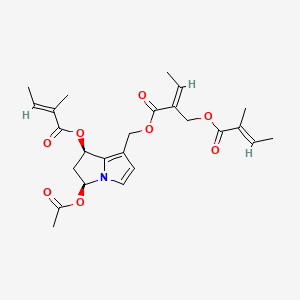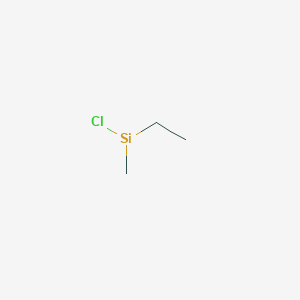
Methylethylchlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylethylchlorosilane is an organosilicon compound with the chemical formula C3H9ClSi It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or organic groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylethylchlorosilane can be synthesized through several methods. One common approach involves the reaction of chloroethane with methylsilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of silane, chloroethylmethyl- often involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to maintain optimal conditions, and the product is purified through distillation or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Methylethylchlorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like alcohols or amines can be used to replace the chlorine atom. The reaction is often carried out in the presence of a base to neutralize the by-products.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Alkoxy or amino-substituted silanes.
Wissenschaftliche Forschungsanwendungen
Methylethylchlorosilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.
Industry: this compound is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism by which silane, chloroethylmethyl- exerts its effects involves the formation of covalent bonds with other molecules. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silane, dichloro(chloromethyl)methyl-: This compound has two chlorine atoms and one methyl group attached to the silicon atom, making it more reactive in substitution reactions.
Silane, chloromethyl, methyl, dimethoxy-: This compound has two methoxy groups, which make it more suitable for applications requiring hydrolysis and condensation reactions.
Uniqueness
Methylethylchlorosilane is unique due to its specific combination of a chloroethyl group and a methyl group attached to the silicon atom. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
6374-21-6 |
|---|---|
Molekularformel |
C3H8ClSi |
Molekulargewicht |
107.63 g/mol |
InChI |
InChI=1S/C3H8ClSi/c1-3-5(2)4/h3H2,1-2H3 |
InChI-Schlüssel |
ZUKYLGDWMRLIKI-UHFFFAOYSA-N |
SMILES |
CC[Si](C)Cl |
Kanonische SMILES |
CC[Si](C)Cl |
| 6374-21-6 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



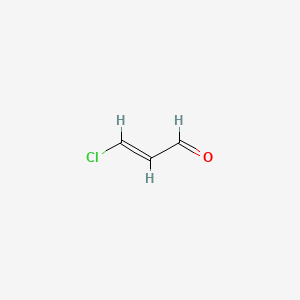
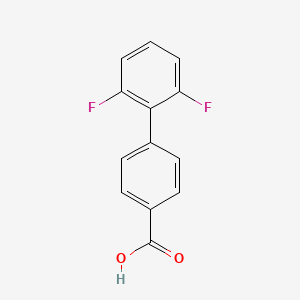
![2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B1609249.png)
